1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
2,4-dimethyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-6-11(7-5-10)20-8-9-21-12-13(17-15(20)21)18(2)16(23)19(3)14(12)22/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKZOXEFSDUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-f]purine class and features a unique structure that includes a dihydroimidazo ring fused to a purine core. Its molecular formula is with a molecular weight of 373.42 g/mol. The IUPAC name is this compound.
Anticancer Properties
Research indicates that compounds within the imidazo[2,1-f]purine family exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation. For instance, studies have shown that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells and has been explored in various cancer models .
Antidepressant and Anxiolytic Effects
In a study evaluating the pharmacological effects of related compounds, it was found that certain derivatives exhibited significant antidepressant and anxiolytic properties. Specifically, one derivative demonstrated greater potency than diazepam in reducing anxiety in animal models . The mechanism behind these effects may involve modulation of serotonin receptors (5-HT_1A and 5-HT_7), which are known to play a role in mood regulation .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes can enhance intracellular cAMP levels, leading to various physiological effects such as improved mood and cognitive function .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- CDK Inhibition : By inhibiting CDKs, the compound disrupts cell cycle progression.
- Serotonin Receptor Modulation : The interaction with serotonin receptors influences neurotransmitter release and neuronal excitability.
- PDE Inhibition : The inhibition of PDEs leads to increased levels of cyclic nucleotides which can affect various signaling pathways.
Case Studies
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
Key structural differences among analogs lie in the substituents at position 8 of the imidazopurine-dione core, which dictate receptor selectivity and functional activity:
Structural Insights :
- AZ-853 and AZ-861 : The piperazinylalkyl linker with fluorinated aryl groups enhances 5-HT1A receptor binding, with AZ-861 showing stronger agonism due to the electron-withdrawing trifluoromethyl group .
- Compound 3i : Extended pentyl chain improves metabolic stability and anxiolytic effects in mice at low doses (2.5 mg/kg) .
Pharmacological Effects
Antidepressant Activity (Forced Swim Test, FST):
Key Findings :
- AZ-853’s antidepressant efficacy is linked to its α1-adrenolytic activity, which also causes hypotension and weight gain .
- Compound 3i’s shorter alkyl chain minimizes off-target effects (e.g., sedation) compared to AZ-853/AZ-861 .
Pharmacokinetic Properties
Metabolic Insights :
Q & A
Q. What are the optimal synthetic routes for 1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how do reaction conditions impact yield and purity?
The synthesis of this compound typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:
- Step 1 : Alkylation of the purine core with a 4-methylphenyl substituent under basic conditions (e.g., NaH/DMF at 60°C) .
- Step 2 : Methylation at the 1- and 3-positions using methyl iodide in the presence of a phase-transfer catalyst to enhance regioselectivity .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to achieve >95% purity .
Q. Key Variables :
- Temperature control (±2°C) to avoid side reactions (e.g., over-alkylation).
- Solvent polarity (e.g., DMF vs. acetonitrile) influences reaction kinetics .
- Catalyst choice (e.g., Pd/C for hydrogenation steps) improves efficiency .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodology :
- NMR Spectroscopy : Assign peaks for diagnostic protons (e.g., N-methyl groups at δ 3.2–3.5 ppm; aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- X-ray Crystallography : Resolve the fused imidazo-purine ring system and confirm substituent geometry .
Q. Common Pitfalls :
- Solvent residues in NMR spectra: Use deuterated solvents and lyophilization.
- Isomer formation: Monitor via HPLC (C18 column, gradient elution) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally related imidazo-purine derivatives?
Case Study : Conflicting data on adenosine receptor binding (e.g., agonist vs. antagonist effects in vs. 9). Approach :
- Dose-Response Assays : Test compound at 10 nM–100 µM to identify biphasic effects .
- Receptor Subtype Profiling : Use CHO-K1 cells transfected with human A₁/A₂A/A₃ receptors to clarify selectivity .
- Molecular Dynamics Simulations : Compare binding poses (e.g., π-π stacking vs. hydrogen bonding) to explain activity differences .
Q. Data Reconciliation :
- Control for batch-to-batch variability in compound purity (e.g., HPLC-MS validation).
- Standardize assay protocols (e.g., cAMP accumulation vs. calcium flux).
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
SAR Insights :
- Substituent Effects :
- 4-Methylphenyl group: Enhances lipophilicity (logP +0.5) but reduces aqueous solubility .
- N-Methylation: Increases metabolic stability (e.g., resistance to CYP3A4) .
- Modifications :
Q. Experimental Design :
- In Silico Screening : Use Schrödinger’s Glide for docking into target proteins (e.g., kinases, GPCRs).
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and clearance rates in Sprague-Dawley rats .
Q. What computational methods are robust for predicting off-target interactions of this compound?
Protocol :
- Target Fishing : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., phosphodiesterases, ion channels) .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (20 ns trajectories) to assess cardiotoxicity risk .
- Machine Learning : Train models on ChEMBL data to predict CYP inhibition (e.g., Random Forest classifiers) .
Q. Validation :
- Compare computational predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Q. How can in vitro and in vivo models elucidate the compound’s mechanism of action in disease contexts (e.g., cancer, neurodegeneration)?
In Vitro Models :
- Apoptosis Assays : Treat HeLa cells with 1–50 µM compound; measure caspase-3/7 activation (luminescence) .
- Neuronal Protection : Primary cortical neurons exposed to Aβ42 oligomers; quantify cell viability via MTT assay .
Q. In Vivo Models :
- Xenograft Studies : Administer 10 mg/kg (IP) daily to NSG mice with glioblastoma tumors; monitor tumor volume via MRI .
- Behavioral Tests : Morris water maze for cognitive effects in transgenic Alzheimer’s mice .
Q. Key Controls :
- Include vehicle and positive controls (e.g., temozolomide for cancer, donepezil for neurodegeneration).
Methodological Notes
- Contradictions in Synthesis : reports higher yields with Pd/C catalysis, while emphasizes solvent choice (DMSO vs. acetonitrile). Resolve via Design of Experiments (DoE) to optimize interdependent variables .
- Biological Variability : Use ≥3 biological replicates and report SEM/ANOVA p-values to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
